molecular formula C15H20FNO3 B8810412 1-N-Boc-3-(4-Fluorophenoxy)pyrrolidine

1-N-Boc-3-(4-Fluorophenoxy)pyrrolidine

Cat. No. B8810412
M. Wt: 281.32 g/mol
InChI Key: OCESHIJYWOFTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-Boc-3-(4-Fluorophenoxy)pyrrolidine is a useful research compound. Its molecular formula is C15H20FNO3 and its molecular weight is 281.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-N-Boc-3-(4-Fluorophenoxy)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-N-Boc-3-(4-Fluorophenoxy)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-N-Boc-3-(4-Fluorophenoxy)pyrrolidine

Molecular Formula

C15H20FNO3

Molecular Weight

281.32 g/mol

IUPAC Name

tert-butyl 3-(4-fluorophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3

InChI Key

OCESHIJYWOFTKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound (D36) (1.43 g) was prepared according to the experimental procedure described in Description 34 starting from 1-Boc-3-pyrrolidinol (1 g, 5.34 mmol) and 4-Fluorophenol (598 mg, 5.34 mmol).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
598 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium hydride (554 mg, 13.84 mmol) is added to a solution of 4-fluorophenol (1.60 g, 14.20 mmol) in DMF (20 ml) and the mixture is stirred at room temperature for 2 minutes. 3-Methanesulphonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester is added and the mixture heated at 60° C. for 18 hours. Water (50 ml) is then added and the resulting product is extracted using diethyl ether (3×30 ml). The organic extracts are dried (using MgSO4), filtered and evaporated to give a white solid, which is purified using column chromatography over silica gel (ethyl acetate/isohexane 1:9 v/v) to give the title compound.
Quantity
554 mg
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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